5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride

Overview

Description

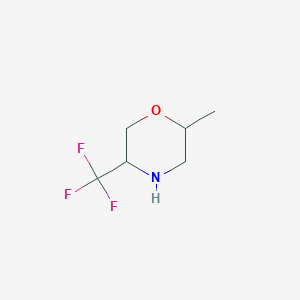

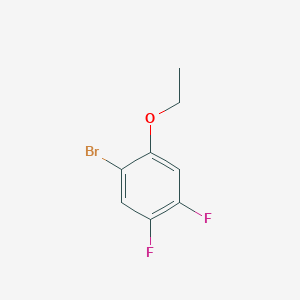

“5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride” is a chemical compound with the molecular formula C12H13N3O.ClH . It has a molecular weight of 251.72 .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “this compound”, involves several steps . The process begins with the formation of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The final product is prepared using a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H13N3O.ClH/c1-2-4-9(5-3-1)6-11-14-12(16-15-11)10-7-13-8-10;/h1-5,10,13H,6-8H2;1H . This indicates the presence of a benzyl group attached to the 3rd position of the azetidinyl ring, and a 1,2,4-oxadiazole ring also attached to the 3rd position of the azetidinyl ring .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . The InChI key for this compound is QGYOMCLBLLIMFZ-UHFFFAOYSA-N .

Scientific Research Applications

Medicinal Chemistry Applications

1,2,4-Oxadiazoles, including derivatives like 5-azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride, are significant in medicinal chemistry. For instance, they are used in synthesizing novel compounds with potential antibacterial and antifungal properties. A study demonstrated the synthesis and in vitro antimicrobial screening of quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives. These compounds exhibited significant activity against various bacterial and fungal strains (Desai & Dodiya, 2014). Another study explored the synthesis and antimicrobial evaluation of novel azetidinones, showing their promising antibacterial and antifungal activities (Prajapati & Thakur, 2014).

Material Sciences and Photochemistry

In material sciences, 1,2,4-oxadiazoles like this compound are valued for their specific properties. A research focused on the photochemistry of heterocyclic compounds highlighted the photochemical reaction of 1,3,4-oxadiazoles with furan, leading to the formation of novel compounds (Tsuge, Oe & Tashiro, 1973).

Synthesis and Characterization

The synthesis and characterization of compounds containing 1,2,4-oxadiazole and azetidinone structures are vital for developing new therapeutic agents. A study detailed the synthesis, characterization, and antimicrobial evaluation of quinoline-oxadiazole-based azetidinone derivatives, providing insights into their potential use in medicinal applications (Dodiya, Shihory & Desai, 2012).

Antimicrobial and Antifungal Activities

Several studies have explored the antimicrobial and antifungal activities of compounds containing the 1,2,4-oxadiazole ring. This includes research on azetidinones and their effectiveness against various microbial strains, highlighting the potential of these compounds in addressing antibiotic resistance and other medical challenges (Ansari, Lal & Parmar, 2012).

Future Directions

Oxadiazoles, including “5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride”, have shown potential in various fields such as medicinal chemistry . The demand for new hybrid drugs acting against resistant microorganisms has necessitated the development of new chemical entities . Therefore, further refinement of 1,2,4-oxadiazole as anti-infective agents is a promising future direction .

properties

IUPAC Name |

5-(azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O.ClH/c1-2-4-9(5-3-1)6-11-14-12(16-15-11)10-7-13-8-10;/h1-5,10,13H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYOMCLBLLIMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC(=NO2)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1377579.png)